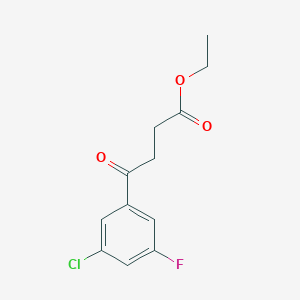

Ethyl 4-(3-chloro-5-fluorophenyl)-4-oxobutanoate

Übersicht

Beschreibung

Ethyl 4-(3-chloro-5-fluorophenyl)-4-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 3-chloro-5-fluorophenyl group attached to a 4-oxobutanoate moiety

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 5-{[(4-amino-3-chloro-5-fluorophenyl)sulfonyl]amino}-1,3,4-thiadiazole-2-sulfonamide, have been found to targetCarbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-chloro-5-fluorophenyl)-4-oxobutanoate typically involves the esterification of 4-(3-chloro-5-fluorophenyl)-4-oxobutanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-(3-chloro-5-fluorophenyl)-4-oxobutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

Oxidation: 4-(3-chloro-5-fluorophenyl)-4-oxobutanoic acid.

Reduction: Ethyl 4-(3-chloro-5-fluorophenyl)-4-hydroxybutanoate.

Substitution: Products depend on the nucleophile used, such as ethyl 4-(3-amino-5-fluorophenyl)-4-oxobutanoate.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-(3-chloro-5-fluorophenyl)-4-oxobutanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential as a precursor in the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl 4-(3-chloro-5-fluorophenyl)-4-hydroxybutanoate: A reduction product with similar structural features.

4-(3-chloro-5-fluorophenyl)-4-oxobutanoic acid: An oxidation product with a carboxylic acid group.

Ethyl 4-(3-amino-5-fluorophenyl)-4-oxobutanoate: A substitution product with an amino group.

Uniqueness

Ethyl 4-(3-chloro-5-fluorophenyl)-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its chloro and fluoro substituents on the phenyl ring make it a valuable intermediate for further chemical modifications.

Biologische Aktivität

Ethyl 4-(3-chloro-5-fluorophenyl)-4-oxobutanoate is a synthetic compound with notable potential in medicinal chemistry. This article delves into its biological activity, synthesis, and the implications of its structural characteristics on its pharmacological properties.

Chemical Structure and Properties

This compound has the molecular formula C12H12ClFNO3 and a molecular weight of approximately 258.67 g/mol. It typically appears as a white to light yellow powder, soluble in organic solvents like ethanol and acetone, but showing low solubility in water. The presence of both chlorine and fluorine atoms on the phenyl ring contributes to its unique reactivity and potential biological interactions.

Synthesis

The synthesis of this compound generally involves condensation reactions between appropriate precursors. Key steps include:

- Formation of the carbonyl compound : Reacting ethyl acetoacetate with 3-chloro-5-fluorobenzaldehyde.

- Cyclization : Following nucleophilic attack and subsequent elimination reactions to form the final ester product.

This synthetic route allows for modifications that may enhance biological activity or yield derivatives with novel properties.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial properties. The compound's structural features may facilitate interactions with microbial enzymes, potentially inhibiting their function. While specific data on its antimicrobial efficacy is limited, similar compounds have shown promising results in inhibiting bacterial growth.

Interaction Studies

Research indicates that this compound may bind to various biological targets, influencing enzymatic pathways. For instance, compounds with similar halogenated structures have been reported to interact with enzymes involved in metabolic processes, leading to altered biological activity .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that this compound shares structural similarities with other halogenated compounds. The following table summarizes these comparisons:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 4-(2-chloro-5-fluorophenyl)-4-oxobutanoate | Similar halogenated phenyl group | Different positioning of chlorine |

| Ethyl 4-(3-chloro-4-fluorophenyl)-3-oxobutanoate | Different carbon skeleton | Variations in biological activity reported |

| Ethyl 4-(4-chlorophenyl)-3-oxobutanoate | Lacks fluorine substitution | Potentially different reactivity profiles |

The unique combination of chlorine and fluorine in this compound may enhance its biological activity compared to these similar compounds.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research indicates a trend towards exploring halogenated compounds for their therapeutic potentials:

- Inhibition of Enzymatic Activity : Research on structurally related compounds has shown that halogen substitutions can significantly impact enzyme binding affinities and inhibition rates. For example, certain chlorinated derivatives have demonstrated enhanced inhibitory effects against enzymes like ferrochelatase (FECH), which is critical in heme synthesis .

- Anti-inflammatory Effects : Some studies have explored the anti-inflammatory potential of similar compounds, suggesting that modifications in the aromatic ring can lead to significant changes in biological responses, including cytokine modulation and pain relief mechanisms .

Eigenschaften

IUPAC Name |

ethyl 4-(3-chloro-5-fluorophenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClFO3/c1-2-17-12(16)4-3-11(15)8-5-9(13)7-10(14)6-8/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUKZOMWINUNBNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC(=CC(=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801254313 | |

| Record name | Ethyl 3-chloro-5-fluoro-γ-oxobenzenebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801254313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951889-89-7 | |

| Record name | Ethyl 3-chloro-5-fluoro-γ-oxobenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951889-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-chloro-5-fluoro-γ-oxobenzenebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801254313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.